molecular formula C15H16N2O4S4 B1228227 3-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid

3-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid

Cat. No. B1228227
M. Wt: 416.6 g/mol
InChI Key: ZHNBFYMZDUSWSL-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3-ethyl-4-oxo-2-sulfanylidene-5-thiazolidinylidene)-1,3-benzothiazol-3-yl]-1-propanesulfonic acid is a member of benzothiazoles.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in various synthesis processes. For instance, it plays a role in the synthesis of 4-Benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-ones, indicating its significance in creating new molecular structures (Zidar, Kladnik, & Kikelj, 2009).
  • In a similar context, its derivatives have been shown to react with substituted benzaldehydes to produce 5-arylmethylidene derivatives, demonstrating its versatility in chemical reactions (Tverdokhlebov et al., 2005).
  • It's also involved in the green chemistry synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, highlighting its use in environmentally friendly chemical processes (Horishny & Matiychuk, 2020).

Biological Applications

  • Derivatives of this compound have been explored for antimicrobial activities. For instance, the synthesis and evaluation of sulfonate derivatives indicate potential biological activity, including antimicrobial properties (Fadda, El-Mekawy, & AbdelAal, 2016).
  • Furthermore, research has delved into the synthesis of various heterocyclic systems involving this compound, which could potentially lead to the discovery of new therapeutic agents (Chaban, Matiychuk, & Matiychuk, 2020).

Chemical Properties and Reactivity

  • Studies on the reaction of carboxylic acid hydrazides with related compounds in water have shed light on the compound's reactivity and potential applications in synthesizing carboxamides (Horishny & Matiychuk, 2020).
  • Its role in the synthesis of new heterocyclic systems, such as 2-aryl-5-oxo-5H-thiopyrano[4,3-b]pyridine-7-carboxylic acids, emphasizes its significance in creating novel compounds with potential applications (Chaban & Matiychuk, 2020).

properties

Product Name

3-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid

Molecular Formula

C15H16N2O4S4

Molecular Weight

416.6 g/mol

IUPAC Name

3-[(2Z)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3-yl]propane-1-sulfonic acid

InChI

InChI=1S/C15H16N2O4S4/c1-2-16-13(18)12(24-15(16)22)14-17(8-5-9-25(19,20)21)10-6-3-4-7-11(10)23-14/h3-4,6-7H,2,5,8-9H2,1H3,(H,19,20,21)/b14-12-

InChI Key

ZHNBFYMZDUSWSL-OWBHPGMISA-N

Isomeric SMILES

CCN1C(=O)/C(=C/2\N(C3=CC=CC=C3S2)CCCS(=O)(=O)O)/SC1=S

Canonical SMILES

CCN1C(=O)C(=C2N(C3=CC=CC=C3S2)CCCS(=O)(=O)O)SC1=S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid
Reactant of Route 2
3-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid
Reactant of Route 3
3-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid
Reactant of Route 4
Reactant of Route 4
3-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid
Reactant of Route 5
3-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid
Reactant of Route 6
3-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid

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